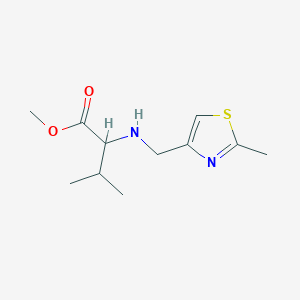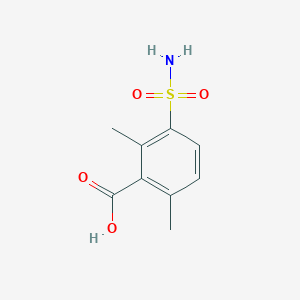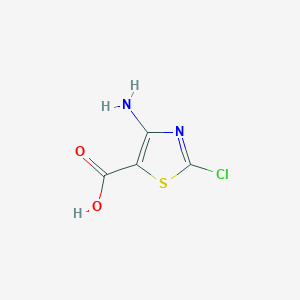
(1S,2R)-1-amino-2-methylindane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with significant interest in various scientific fields
Métodos De Preparación
The synthesis of rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps. One common method includes the reaction of 2-methyl-2,3-dihydro-1H-inden-1-one with an amine source under specific conditions to form the desired amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Análisis De Reacciones Químicas
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can be compared with other similar compounds, such as:
- rac-(1R,2S)-2-phenoxycyclohexan-1-amine hydrochloride
- rac-(1R,2S)-2-methoxycyclopentan-1-amine hydrochloride
- rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride These compounds share similar structural features but differ in their specific substituents and properties, making rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride unique in its applications and effects.
Propiedades
Fórmula molecular |
C10H14ClN |
|---|---|
Peso molecular |
183.68 g/mol |
Nombre IUPAC |
(1S,2R)-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-6-8-4-2-3-5-9(8)10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m1./s1 |
Clave InChI |
VOUOYFBPJNPFMX-QJVKKXMWSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC=CC=C2[C@H]1N.Cl |
SMILES canónico |
CC1CC2=CC=CC=C2C1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B13513030.png)


![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)




![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)

